molecular formula C8H10N2O2 B3429567 1,4-Diisocyanatocyclohexane CAS No. 7517-76-2

1,4-Diisocyanatocyclohexane

Cat. No.: B3429567
CAS No.: 7517-76-2
M. Wt: 166.18 g/mol
InChI Key: CDMDQYCEEKCBGR-UHFFFAOYSA-N
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Description

1,4-Diisocyanatocyclohexane is an organic compound with the chemical formula C8H10N2O2. It is a colorless to pale yellow liquid that is primarily used in the production of polyurethanes. This compound is known for its excellent weather resistance, chemical resistance, and abrasion resistance, making it a valuable component in high-quality coatings and adhesives .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 1,4-Diisocyanatocyclohexane are currently unknown . More research is needed to understand the compound’s role in biochemical processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds. Specific information on how such factors affect this compound is currently unavailable .

Biochemical Analysis

Biochemical Properties

1,4-Diisocyanatocyclohexane plays a significant role in biochemical reactions due to its reactive isocyanate groups. These groups can interact with various enzymes, proteins, and other biomolecules. For instance, this compound can react with amino groups in proteins, leading to the formation of urea linkages. This interaction can modify the structure and function of proteins, potentially affecting enzyme activity and protein-protein interactions .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to oxidative stress, which in turn can activate various signaling pathways involved in cell survival and apoptosis. Additionally, it can affect the expression of genes related to detoxification and stress response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The isocyanate groups can form covalent bonds with nucleophilic sites on proteins, such as lysine residues. This binding can result in enzyme inhibition or activation, depending on the specific protein involved. Furthermore, this compound can induce changes in gene expression by modifying transcription factors or signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, which may have different biological activities. Long-term exposure to this compound can lead to chronic cellular stress and potential toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as inflammation, tissue damage, and organ toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxic responses. It is crucial to determine the safe dosage range to minimize potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also influence its toxicity and biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, binding to albumin can facilitate its transport in the bloodstream, while interactions with cellular transporters can influence its uptake and distribution within tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes. These interactions can modulate the compound’s effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diisocyanatocyclohexane is generally synthesized by reacting cyclohexane-1,4-diol with an isocyanate. The reaction needs to be carried out at an appropriate temperature and reactant concentration to eventually produce this compound .

Industrial Production Methods

The industrial production of this compound involves the same basic reaction but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Diisocyanatocyclohexane undergoes various types of chemical reactions, including:

    Polycondensation Reactions: Used in the preparation of polyurethanes.

    Hydrolysis: Reacts with water to form amines and carbon dioxide.

    Addition Reactions: Reacts with alcohols to form urethanes.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Diisocyanatocyclohexane is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diisocyanatocyclohexane is unique due to its cycloaliphatic structure, which imparts superior weather resistance, chemical resistance, and abrasion resistance compared to other diisocyanates. This makes it particularly valuable in applications requiring high durability and performance .

Properties

IUPAC Name

1,4-diisocyanatocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMDQYCEEKCBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N=C=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Record name 1,4-CYCLOHEXANE DIISOCYANATE
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DSSTOX Substance ID

DTXSID8062521, DTXSID50884397, DTXSID301305022
Record name 1,4-Cyclohexane diisocyanate
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Record name Cyclohexane, 1,4-diisocyanato-, trans-
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Record name cis-1,4-Diisocyanatocyclohexane
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2556-36-7, 7517-76-2, 7517-77-3
Record name 1,4-CYCLOHEXANE DIISOCYANATE
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Record name 1,4-Cyclohexane diisocyanate
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Record name Cyclohexane diisocyanate
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Record name Cyclohexane, 1,4-diisocyanato-, trans-
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Record name Cyclohexane, 1,4-diisocyanato-, trans-
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Record name 1,4-Cyclohexane diisocyanate
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Record name Cyclohexane, 1,4-diisocyanato-, trans-
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Record name cis-1,4-Diisocyanatocyclohexane
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Record name 1,4-diisocyanatocyclohexane
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Record name Cyclohexane, 1,4-diisocyanato-, trans
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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